molecular formula C15H16O2S2 B14309060 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione CAS No. 111604-13-8

2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione

Cat. No.: B14309060
CAS No.: 111604-13-8
M. Wt: 292.4 g/mol
InChI Key: HBVNVNWADLEAIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione is a complex organic compound that belongs to the class of ketene dithioacetal derivatives.

Preparation Methods

The synthesis of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a ketone with a dithioacetal in the presence of a base. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with antimicrobial properties. In the field of corrosion inhibition, it has shown promise as an effective inhibitor for stainless steel in acidic environments . Additionally, its unique structural features make it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Mechanism of Action

The mechanism of action of 2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione involves its interaction with molecular targets through various pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective film that prevents further corrosion. This adsorption process is typically governed by the Langmuir adsorption model and involves both physisorption and chemisorption . In biological systems, its mechanism of action may involve the disruption of microbial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

2-(1,3-Dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione can be compared with other ketene dithioacetal derivatives, such as methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate and 2-(1,3-dithietan-2-ylidene) cyclohexane-1,3-dione. These compounds share similar structural features but differ in their specific functional groups and applications. For instance, while all these compounds can act as corrosion inhibitors, their efficiency and mechanism of action may vary depending on the specific metal surface and environmental conditions .

Properties

CAS No.

111604-13-8

Molecular Formula

C15H16O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

2-(1,3-dithietan-2-ylidene)-5-methyl-1-phenylhexane-1,3-dione

InChI

InChI=1S/C15H16O2S2/c1-10(2)8-12(16)13(15-18-9-19-15)14(17)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

HBVNVNWADLEAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(=C1SCS1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.